molecular formula C25H27N3O B2631592 3,3-diphenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 2310144-99-9

3,3-diphenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

Cat. No.: B2631592
CAS No.: 2310144-99-9
M. Wt: 385.511
InChI Key: XLNQJVYMMCFGEF-UHFFFAOYSA-N
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Description

3,3-diphenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a bicyclic octane system, and a propanone group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary targets of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one are Janus kinases (JAKs), specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one interacts with its targets, JAK1 and TYK2, by inhibiting their activity. This compound is a highly potent and selective inhibitor against JAK1 and TYK2 as measured in in vitro kinase assays . Its potency against other JAKs such as JAK2 or JAK3 is significantly lower .

Biochemical Pathways

The inhibition of JAK1 and TYK2 by 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one affects the IL-12 and IL-23 signaling pathways . These pathways have been shown to be involved in the pathogenesis of multiple inflammatory and autoimmune diseases .

Pharmacokinetics

The pharmacokinetic properties of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[32It is mentioned that this compound is orally bioavailable , suggesting that it can be absorbed in the gastrointestinal tract and distributed throughout the body.

Result of Action

The molecular and cellular effects of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one’s action include the inhibition of JAK1-mediated IL-6 signaling . This results in a significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one typically involves multiple steps. One common method includes the condensation of acetophenone with pyrazole aldehyde in the presence of a base such as barium hydroxide . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-diphenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3,3-diphenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-diphenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is unique due to its combination of a pyrazole ring, a bicyclic octane system, and a propanone group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

3,3-diphenyl-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c29-25(18-24(19-8-3-1-4-9-19)20-10-5-2-6-11-20)28-21-12-13-22(28)17-23(16-21)27-15-7-14-26-27/h1-11,14-15,21-24H,12-13,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNQJVYMMCFGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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